Synthesis and characterization of Tetra-n-butylammonium di-tert-butylphosphate
Synthesis and characterization of Tetra-n-butylammonium di-tert-butylphosphate
An In-depth Technical Guide to the Synthesis and Characterization of Tetra-n-butylammonium Di-tert-butylphosphate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of Tetra-n-butylammonium di-tert-butylphosphate, a quaternary ammonium salt with significant utility in organic synthesis. The document details a robust and reliable synthesis protocol based on acid-base neutralization. Furthermore, it outlines a complete analytical workflow for the structural verification and purity assessment of the synthesized compound, incorporating Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS). This guide is intended to serve as a practical resource for researchers requiring a well-characterized, non-nucleophilic phosphate source for applications such as phase-transfer catalysis and as a supporting electrolyte.
Introduction
Tetra-n-butylammonium di-tert-butylphosphate, often abbreviated as [TBA][DtBP], is an ionic compound composed of a large, lipophilic tetra-n-butylammonium (TBA) cation and a sterically hindered di-tert-butylphosphate (DtBP) anion. The unique combination of these two ions imparts valuable properties to the salt, making it a reagent of interest in modern organic chemistry. The TBA cation is a well-established phase-transfer agent, capable of transporting anionic species from an aqueous or solid phase into an organic medium, thereby accelerating reaction rates between immiscible reactants[1][2].
The di-tert-butylphosphate anion is a weak nucleophile due to the steric bulk of the tert-butyl groups. This characteristic makes [TBA][DtBP] an effective non-nucleophilic base or a source of "naked" phosphate ions in sensitive chemical transformations where competing nucleophilic attack must be suppressed. Its applications include use as a catalyst in hydration reactions and as a reagent in the synthesis of various phosphoric acid esters[3][4]. This guide provides the necessary experimental details to empower researchers to synthesize and rigorously characterize this versatile compound in a laboratory setting.
Synthesis Methodology
The most direct and high-yielding route to Tetra-n-butylammonium di-tert-butylphosphate is the stoichiometric neutralization of Tetra-n-butylammonium hydroxide with Di-tert-butyl hydrogen phosphate. This acid-base reaction is clean, typically proceeds to completion at room temperature, and yields water as the sole byproduct, simplifying purification.
Principle of Reaction
The synthesis relies on a classic acid-base reaction. The acidic proton of di-tert-butyl hydrogen phosphate is readily transferred to the hydroxide ion from tetra-n-butylammonium hydroxide. The resulting ionic species, the tetra-n-butylammonium cation and the di-tert-butylphosphate anion, form the desired salt.
Synthesis Reaction Scheme
The overall chemical transformation is depicted below.
Caption: Acid-base neutralization for [TBA][DtBP] synthesis.
Experimental Protocol
Materials & Reagents
| Reagent/Material | Grade | Supplier Example |
| Di-tert-butyl hydrogen phosphate (C₈H₁₉O₄P) | ≥97% | Sigma-Aldrich |
| Tetra-n-butylammonium hydroxide (40% in H₂O) | Titrated Solution | Sigma-Aldrich |
| Methanol (CH₃OH) | Anhydrous | Fisher Scientific |
| Diethyl ether (C₄H₁₀O) | Anhydrous | VWR Chemicals |
| Round-bottom flask (100 mL) | - | - |
| Magnetic stirrer and stir bar | - | - |
| Rotary evaporator | - | - |
| High-vacuum line | - | - |
Step-by-Step Procedure
-
Preparation of Reactants: In a 100 mL round-bottom flask, dissolve di-tert-butyl hydrogen phosphate (1.00 eq, e.g., 2.10 g, 10.0 mmol) in methanol (20 mL). Stir at room temperature until fully dissolved.
-
Reaction: To the stirring solution of the acid, add tetra-n-butylammonium hydroxide (1.00 eq, e.g., 10.0 mmol of a titrated 40% aqueous solution) dropwise over 5 minutes.
-
Causality Note: A slight excess of the phosphate starting material can be used to ensure all the hydroxide is consumed, which can simplify workup as the starting acid is often easier to remove than excess base. The reaction is mildly exothermic; a slow addition prevents excessive heat generation.
-
-
Reaction Completion: Stir the resulting clear solution at room temperature for 1 hour to ensure the reaction goes to completion.
-
Solvent Removal: Remove the methanol and water under reduced pressure using a rotary evaporator. The bath temperature should be kept below 40 °C to prevent thermal degradation.
-
Purification & Drying: The resulting crude product, which may be a viscous oil or a waxy solid, should be co-evaporated with anhydrous toluene (2 x 20 mL) to azeotropically remove residual water. The resulting solid is then triturated with cold, anhydrous diethyl ether (3 x 30 mL).
-
Causality Note: The desired ionic salt is insoluble in diethyl ether, while non-polar organic impurities and potentially unreacted di-tert-butyl hydrogen phosphate are soluble. This washing step effectively purifies the product.
-
-
Isolation: Decant the diethyl ether washes. Dry the resulting white solid product under high vacuum for several hours to remove all volatile residues. The final product should be stored in a desiccator under an inert atmosphere as it can be hygroscopic.
Physicochemical Characterization
Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized Tetra-n-butylammonium di-tert-butylphosphate. A multi-technique approach provides a self-validating system where the results from each analysis corroborate the others.
Characterization Workflow
Caption: Integrated workflow for the characterization of [TBA][DtBP].
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the structure of the title compound. Spectra should be recorded in a deuterated solvent such as chloroform-d (CDCl₃).
¹H NMR Spectroscopy
The proton NMR spectrum will show characteristic signals for both the cation and the anion. A key feature will be the 2:1 integral ratio between the total protons of the TBA cation (36H) and the DtBP anion (18H).
| Assignment (Cation/Anion) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| -N-(CH₂ -CH₂-CH₂-CH₃)₄ | ~ 3.2 – 3.4 | Multiplet | 8H | Protons alpha to the positively charged nitrogen are deshielded and shifted downfield[2][5]. |
| -O-C(CH₃ )₃ | ~ 1.45 – 1.55 | Singlet | 18H | 18 equivalent protons of the two tert-butyl groups on the phosphate anion. |
| -N-(CH₂-CH₂ -CH₂-CH₃)₄ | ~ 1.6 – 1.8 | Multiplet | 8H | Methylene protons beta to the nitrogen. May overlap with the anion singlet. |
| -N-(CH₂-CH₂-CH₂ -CH₃)₄ | ~ 1.4 – 1.5 | Multiplet | 8H | Methylene protons gamma to the nitrogen. Will overlap with the anion singlet. |
| -N-(CH₂-CH₂-CH₂-CH₃ )₄ | ~ 0.95 – 1.05 | Triplet | 12H | Terminal methyl groups of the butyl chains[2][5]. |
³¹P NMR Spectroscopy
Phosphorus-31 NMR provides unambiguous confirmation of the phosphate moiety. The spectrum is typically recorded with proton decoupling.
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Rationale |
| (t -BuO)₂P O₂⁻ | ~ -5 to +5 | Singlet | The chemical shift is characteristic for dialkyl phosphate anions[6]. The exact position is solvent-dependent. The spectrum should be referenced externally to 85% H₃PO₄[7]. A sharp singlet confirms a single phosphorus environment. |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR analysis confirms the presence of key functional groups within the molecule. The spectrum is conveniently acquired using an Attenuated Total Reflectance (ATR) accessory.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Assignment |
| 2960, 2875 | C-H stretching (asymmetric & symmetric) | -CH₃ and -CH₂ groups of the cation and anion. |
| ~1260 | P=O stretching (asymmetric) | Phosphate group (PO₂⁻) of the anion. This is a strong, characteristic band[8]. |
| ~1050 - 1020 | P-O-C stretching | Phosphate ester linkage of the anion[8][9]. |
| 1470 | C-H bending (scissoring) | -CH₂ groups. |
Mass Spectrometry (MS)
Electrospray Ionization (ESI) mass spectrometry is ideal for analyzing this ionic compound. Separate spectra in positive and negative ion modes will confirm the mass of the cation and anion, respectively.
Expected m/z Values
| Ion Mode | Ion Formula | Calculated m/z | Observed m/z |
| Positive | [C₁₆H₃₆N]⁺ (Tetrabutylammonium) | 242.2848 | ~242.3 |
| Negative | [C₈H₁₈O₄P]⁻ (Di-tert-butylphosphate) | 209.0965 | ~209.1 |
High-Resolution Mass Spectrometry (HRMS) should provide masses consistent with the calculated values to within 5 ppm, confirming the elemental composition of each ion.
Properties and Applications
-
Physical Properties: The synthesized product is typically a white, crystalline, or waxy solid at room temperature[10]. It is soluble in many organic solvents like dichloromethane, chloroform, and acetonitrile, but has low solubility in non-polar solvents such as hexanes and diethyl ether.
-
Chemical Properties: The compound is a source of a sterically hindered, non-nucleophilic phosphate anion. The bulky tert-butyl groups also confer a degree of stability against hydrolysis compared to less hindered phosphate esters[7].
-
Applications:
-
Phase-Transfer Catalyst: Like other TBA salts, it can be used to facilitate reactions between reagents in immiscible phases[3].
-
Supporting Electrolyte: Its ionic nature and solubility in organic solvents make it suitable for use as a supporting electrolyte in electrochemical studies.
-
Non-nucleophilic Base/Anion Source: In syntheses requiring a weakly coordinating or non-nucleophilic anion, the di-tert-butylphosphate moiety is an excellent choice.
-
Safety and Handling
Tetra-n-butylammonium di-tert-butylphosphate should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation[10][11]. All handling should be performed in a well-ventilated fume hood.
Conclusion
This guide has detailed a straightforward and efficient method for the synthesis of Tetra-n-butylammonium di-tert-butylphosphate via acid-base neutralization. The comprehensive characterization workflow described, utilizing NMR, FTIR, and MS, provides a robust framework for verifying the structure and purity of the final product. The combination of a lipophilic phase-transfer cation and a sterically hindered, non-nucleophilic anion makes this compound a valuable tool for a variety of applications in modern chemical research and development.
References
- Smolecule. (2023, August 15).
- van de Voort, F.R. Analysis of Acid Number in Phosphate Esters by FTIR Spectroscopy. Thermal Lube.
- Vulcanchem.
- CymitQuimica.
- Steffen's Chemistry Pages. 31P chemical shifts.
- National Institutes of Health (NIH). (2020, December 14). Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles.
- PubChem.
- Sigma-Aldrich.
- NINGBO INNO PHARMCHEM CO.,LTD. The Power of Phase Transfer Catalysis: How Tetrabutylammonium Bromide Revolutionizes Organic Synthesis.
- Smolecule.
- Alfa Chemistry.
- PubChem. Tetrabutylammonium | C16H36N+ | CID 16028.
- NINGBO INNO PHARMCHEM CO.,LTD. The Indispensable Role of Tetrabutylammonium Chloride in Modern Organic Synthesis.
- ChemicalBook. Tetrabutyl ammonium chloride(1112-67-0) 1H NMR spectrum.
- ChemicalBook. Tetrabutylammonium bromide(1643-19-2) 1H NMR spectrum.
- ChemicalBook. Di-tert-butylphosphine(819-19-2) 1H NMR spectrum.
- TCI Chemicals. 1H-NMR - Di-tert-butylphenylphosphine.
- CymitQuimica.
- ResearchGate. (n.d.).
- PubChem.
- ResearchGate. (n.d.).
- National Institute of Standards and Technology.
Sources
- 1. Dibutyl phosphate(107-66-4) 1H NMR [m.chemicalbook.com]
- 2. Tetrabutyl ammonium chloride(1112-67-0) 1H NMR spectrum [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Tetra-n-butylammonium di-tert-butylphosphate | CymitQuimica [cymitquimica.com]
- 5. Tetrabutylammonium bromide(1643-19-2) 1H NMR [m.chemicalbook.com]
- 6. wissen.science-and-fun.de [wissen.science-and-fun.de]
- 7. Phosphorus-31 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Tributyl phosphate [webbook.nist.gov]
- 10. researchgate.net [researchgate.net]
- 11. 31Phosphorus NMR [chem.ch.huji.ac.il]
